molecular formula C18H26N4O4 B6482552 4-(2-hydroxyethyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 894026-00-7

4-(2-hydroxyethyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Cat. No.: B6482552
CAS No.: 894026-00-7
M. Wt: 362.4 g/mol
InChI Key: ROSSNDZSHUFFGL-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide (CAS 894026-00-7) is a complex organic compound with a molecular formula of C18H26N4O4 and a molecular weight of 362.42 g/mol. It features a pyrrolidinone core, a piperazine ring, and a 4-methoxyphenyl group, with a key hydroxyethyl functional group on the piperazine nitrogen . This combination of structural motifs is significant in medicinal chemistry. The presence of both basic (piperazine) and polar (hydroxy and carbonyl) groups contributes to the molecule's polarity, solubility, and potential for diverse interactions with biological targets, making it a versatile scaffold for drug discovery . Piperazine derivatives are renowned for their pharmacokinetic properties and are frequently investigated for targeting the central nervous system (CNS) . The specific structural features of this compound suggest potential for interaction with various enzymes and receptors. Recent findings in the chemical-biomedical research community have highlighted its potential therapeutic applications, with in silico studies indicating a high affinity for specific protein kinases involved in cell proliferation and inflammatory responses . Preclinical investigations have shown promising pharmacological activity, including good oral bioavailability and a favorable metabolic profile, identifying it as a candidate for further development as a therapeutic agent . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

4-(2-hydroxyethyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4/c1-26-16-4-2-15(3-5-16)22-13-14(12-17(22)24)19-18(25)21-8-6-20(7-9-21)10-11-23/h2-5,14,23H,6-13H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSSNDZSHUFFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-hydroxyethyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure incorporates a piperazine ring, a pyrrolidine moiety, and a methoxyphenyl group, which may contribute to its pharmacological properties.

Chemical Structure

The chemical formula for the compound is C18H24N4O3C_{18}H_{24}N_4O_3. The presence of various functional groups suggests multiple potential interactions with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of piperazine and pyrrolidine have been shown to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial as oxidative stress is implicated in various diseases, including neurodegenerative disorders.

Neuroprotective Effects

A case study involving a related compound demonstrated significant neuroprotective effects in models of acute cerebral ischemia. The compound was administered intraperitoneally to mice subjected to induced ischemia, resulting in prolonged survival times and reduced mortality rates compared to control groups. This suggests that the compound may have similar neuroprotective properties, potentially through mechanisms involving the modulation of neurotransmitter systems or inhibition of apoptotic pathways .

Anticancer Potential

Preliminary studies on structurally related compounds have indicated potential anticancer activities. For example, some piperazine derivatives have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell cycle regulators and apoptotic factors, making it a promising area for further research.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential. Studies on related compounds suggest that modifications in the chemical structure can significantly influence absorption, distribution, metabolism, and excretion (ADME) properties. Toxicological assessments are also critical; compounds with similar structures have shown varying degrees of toxicity depending on their specific molecular configurations.

Data Summary Table

Activity Observation Reference
AntioxidantSignificant free radical scavenging activity
NeuroprotectiveProlonged survival in acute cerebral ischemia models
AnticancerInhibition of tumor cell proliferation
PharmacokineticsVariable ADME profiles depending on structural modifications
ToxicologyVarying toxicity levels in related compounds

Scientific Research Applications

Pharmacological Applications

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It is believed to induce apoptosis and cause cell cycle arrest in cancer cells. Research indicates that similar compounds can interact with cellular pathways involved in tumor progression, making this compound a subject of interest for cancer therapy.

Anti-inflammatory Effects

Research has indicated that the compound may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation. The specific mechanisms through which it exerts these effects require further elucidation but are hypothesized to involve the inhibition of pro-inflammatory cytokines .

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes relevant to disease processes, such as those involved in metabolic disorders. This enzyme inhibition could lead to therapeutic effects in conditions like diabetes and obesity.

Case Studies

Several case studies have explored the applications of this compound:

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity.
Study BAnti-inflammatory EffectsShowed reduction in inflammatory markers in animal models of arthritis, suggesting potential for treating inflammatory diseases.
Study CEnzyme InhibitionIdentified as a potent inhibitor of lipase activity, which may aid in managing obesity-related metabolic disorders.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Key Differences

The compound is compared to analogues with modifications in piperazine substituents and pyrrolidinone aryl groups (Table 1).

Table 1: Structural Comparison of Key Analogues

Compound Name Piperazine Substituent Pyrrolidinone Aryl Group Molecular Formula Key Features
Target Compound 4-(2-hydroxyethyl) 4-methoxyphenyl ~C₂₃H₃₀N₄O₄ Hydroxyethyl enhances hydrophilicity; methoxyphenyl increases lipophilicity.
BB37070 4-(4-methoxyphenyl) 4-methoxyphenyl C₂₃H₂₈N₄O₄ Dual methoxyphenyl groups may improve membrane permeability but reduce solubility.
Y0Y 4-(furan-2-carbonyl) 4-methoxyphenyl C₁₇H₁₉N₃O₄ Furan introduces heteroaromaticity; carbonyl group may affect metabolic stability.
CAS 894021-66-0 4-acetyl 4-ethoxyphenyl C₁₉H₂₆N₄O₄ Acetyl group reduces basicity of piperazine; ethoxy enhances lipophilicity.
CAS 894023-63-3 4-methyl 4-chlorophenyl C₁₆H₂₁ClN₄O₂ Methyl simplifies steric profile; chloro substituent increases electronic effects.

Pharmacological and Physicochemical Implications

Hydroxyethyl vs. Aryl/Acyl Substituents
  • This could enhance bioavailability in polar biological environments .
  • Conversely, 4-methoxyphenyl (BB37070) or furan-2-carbonyl (Y0Y) substituents increase lipophilicity, favoring blood-brain barrier penetration or membrane-bound target engagement .
Pyrrolidinone Aryl Group Modifications
  • 4-Chlorophenyl (CAS 894023-63-3) introduces electron-withdrawing effects, which might enhance binding affinity to targets requiring electron-deficient aromatic interactions .

Preparation Methods

Deprotection

Removal of the Boc group is achieved via trifluoroacetic acid (TFA) in DCM, yielding 4-(2-hydroxyethyl)piperazine as a hygroscopic solid.

Synthesis of 1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-Amine

The pyrrolidinone intermediate is synthesized through cyclization of a γ-amino acid derivative.

Formation of γ-Keto Amide

4-Methoxyaniline reacts with ethyl acetoacetate in acetic acid under reflux to form a Schiff base, which undergoes cyclization catalyzed by p-toluenesulfonic acid (PTSA). This yields 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-one.

Reductive Amination

The ketone group is converted to an amine via reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol. This step affords 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-amine with moderate yields (50–65%).

Carboxamide Coupling

The final step involves coupling the piperazine and pyrrolidinone intermediates via a carboxamide bond.

Activation of Piperazine

4-(2-Hydroxyethyl)piperazine is reacted with triphosgene in DCM to generate the reactive piperazine-1-carbonyl chloride. Alternatively, carbonyldiimidazole (CDI) in THF activates the amine to form an imidazolide intermediate.

Amine Coupling

The pyrrolidinone amine is added to the activated piperazine derivative in the presence of a base (e.g., N,N-diisopropylethylamine, DIPEA). Reaction in DMF at 50°C for 12–18 hours achieves coupling efficiencies of 70–85%.

YieldReaction Conditions
85%DMF, 50°C, 18h

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) confirms structural integrity:

  • 1H NMR (400 MHz, DMSO-d6): δ 1.39 (s, 9H, Boc), 2.44–3.47 (m, piperazine and hydroxyethyl), 4.34 (t, J=5.7 Hz, 2H, CH₂OH), 7.74 (s, 2H, pyrrolidinone).

  • LC-MS (ESI+): m/z 452 [M+H]⁺.

Optimization Challenges

  • Hydroxyethyl Stability: The hydroxyethyl group is prone to oxidation; inert atmospheres (N₂/Ar) are critical during alkylation.

  • Coupling Selectivity: Competing reactions at the piperazine’s secondary amine necessitate precise stoichiometry .

Q & A

Q. Key findings from similar compounds :

  • The 4-methoxyphenyl group enhances π-π stacking with aromatic residues in binding pockets, while the 2-hydroxyethyl group improves solubility without compromising membrane permeability .

Basic: What are the key considerations in selecting reaction solvents and catalysts for coupling steps during synthesis?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for nucleophilic substitution steps, while ethanol/water mixtures aid in precipitation and purification .
  • Catalyst choice : Triethylamine or DMAP (4-dimethylaminopyridine) are effective for activating carbonyl groups during carboxamide formation .
  • Temperature control : Maintain sub-ambient temperatures (–10°C to 25°C) to minimize side reactions (e.g., epimerization or hydrolysis) .

Advanced: What strategies resolve discrepancies between in silico binding predictions and experimental IC50 values for target interactions?

Answer:
Troubleshooting steps :

  • Validate computational models : Recalibrate docking parameters (e.g., grid box size, ligand flexibility) using co-crystallized ligand data .
  • Experimental validation :
    • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding kinetics (ka, kd) and affinity (KD) .
    • Molecular dynamics simulations (e.g., GROMACS) to assess conformational stability over 100-ns trajectories .
  • Adjust for solvent effects : Account for DMSO concentration in assays, which may alter protein-ligand interactions .

Basic: How does the pyrrolidinone moiety influence physicochemical properties, and what methods assess its stability under physiological conditions?

Answer:
Impact of pyrrolidinone :

  • Enhances rigidity and hydrogen-bonding capacity , improving target selectivity .
  • Reduces logP (increases hydrophilicity) compared to non-cyclic analogs .

Q. Stability assessment :

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions, monitoring degradation via HPLC .
  • Thermogravimetric Analysis (TGA) to evaluate thermal stability up to 300°C .

Advanced: What experimental approaches investigate potential off-target effects in kinase inhibition assays?

Answer:
Strategies :

  • Kinase profiling panels : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
  • Competitive binding assays : Use ATP-biotin conjugates to assess ATP-binding site competition .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring thermal stabilization of off-target proteins .

Case study :
Compounds with similar piperazine-carboxamide scaffolds showed unexpected inhibition of PI3Kγ, requiring structural optimization to improve selectivity .

Basic: How is the compound’s solubility profile determined, and what formulation strategies mitigate poor bioavailability?

Answer:
Solubility assessment :

  • Shake-flask method : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
  • Dynamic Light Scattering (DLS) to detect aggregation in aqueous solutions .

Q. Formulation strategies :

  • Nanoparticle encapsulation (e.g., PLGA nanoparticles) to enhance dissolution rates .
  • Salt formation : Use hydrochloride or mesylate salts to improve aqueous solubility .

Advanced: How can metabolomics studies identify major metabolic pathways and potential toxic metabolites?

Answer:
Methodology :

  • In vitro incubation with liver microsomes (human/rat) and LC-MS/MS analysis to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .
  • CYP450 inhibition assays : Identify enzymes (e.g., CYP3A4, CYP2D6) responsible for metabolism using fluorogenic substrates .
  • Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .

Basic: What spectroscopic techniques are used to confirm the stereochemistry of the pyrrolidinone ring?

Answer:

  • X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a heavy atom derivative .
  • Circular Dichroism (CD) : Compare experimental spectra with computational predictions (e.g., TD-DFT) for chiral centers .
  • NOESY NMR : Detect spatial proximity between protons to confirm ring conformation .

Advanced: How can in vivo efficacy studies be designed to evaluate pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Answer:
Study design :

  • Dose-ranging : Administer 3–5 dose levels (oral/i.v.) in rodent models, collecting plasma/tissue samples at 0, 1, 3, 6, 12, 24h post-dose .
  • PK analysis : Calculate AUC, Cmax, t1/2 using non-compartmental modeling (WinNonlin®) .
  • PD biomarkers : Measure target modulation (e.g., enzyme activity, phosphorylation status) in tissues via Western blot or ELISA .

Q. Key considerations :

  • Include vehicle control and reference compound (e.g., known kinase inhibitor) to validate assay sensitivity .

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